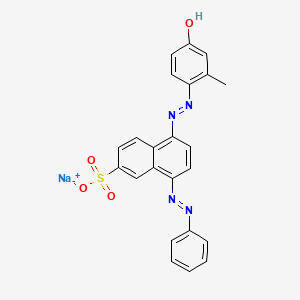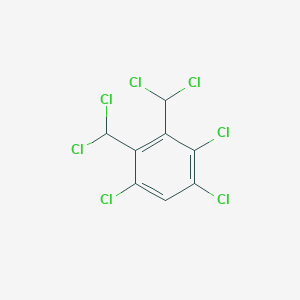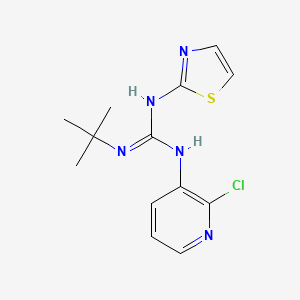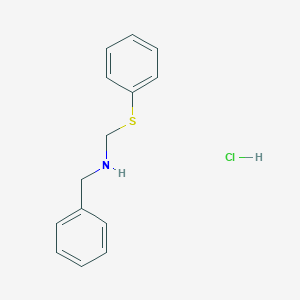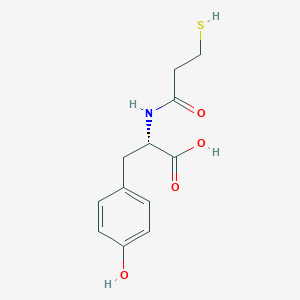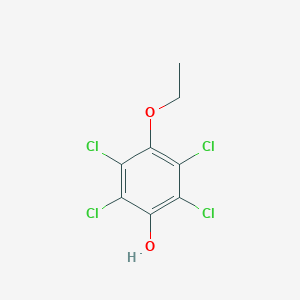![molecular formula C6H5NO3S B14469688 (5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-85-8](/img/structure/B14469688.png)
(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. This compound is structurally related to penicillins and cephalosporins, which are well-known antibiotics. The unique structure of this compound includes a sulfur atom and a β-lactam ring, which are crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method involves the reaction of a thioester with an amine under acidic conditions to form the bicyclic structure. The reaction is usually carried out at temperatures ranging from 0°C to 50°C, and the pH is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and yield of the reaction. Enzymes such as β-lactamases can be used to catalyze the cyclization process, resulting in higher purity and lower production costs. The reaction is typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The β-lactam ring can be reduced to form a more stable amine derivative.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as an antibiotic and its ability to inhibit bacterial cell wall synthesis.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Share the β-lactam ring structure but differ in the side chains attached to the ring.
Cephalosporins: Also contain a β-lactam ring but have a different bicyclic structure.
Carbapenems: Similar in structure but have a broader spectrum of activity.
Uniqueness
(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of bacterial PBPs makes it a valuable compound in the development of new antibiotics.
Properties
CAS No. |
69126-85-8 |
|---|---|
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
(5S)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
DUNKKIRUWZSMPT-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@H]2N(C1=O)C(=CS2)C(=O)O |
Canonical SMILES |
C1C2N(C1=O)C(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


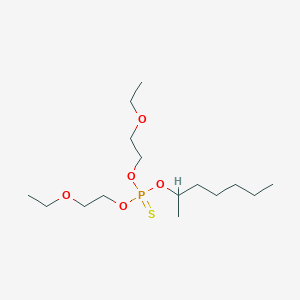


![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
